Structural Differentiation: Terminal Alkyne Functionality vs. Saturated Alkyl or Amino Analogs
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one possesses a terminal alkyne functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . In contrast, structurally similar analogs such as spiro[4.5]decan-8-one (CAS: 4027-35-4) and 6-(ethylamino)spiro[4.5]decan-8-one (CAS: 2138079-17-9) lack this reactive handle, precluding them from this entire class of bioorthogonal conjugations .
| Evidence Dimension | Presence of Terminal Alkyne for CuAAC Reactivity |
|---|---|
| Target Compound Data | Terminal alkyne present (prop-2-yn-1-yl group at C6) |
| Comparator Or Baseline | spiro[4.5]decan-8-one (unsubstituted at C6); 6-(ethylamino)spiro[4.5]decan-8-one (ethylamino group at C6) |
| Quantified Difference | Functional group difference: Terminal alkyne vs. hydrogen or secondary amine. The alkyne enables a specific, orthogonal chemical reaction pathway (CuAAC) that is not available to the comparators. |
| Conditions | Comparative structural analysis based on molecular formula and SMILES notation [1]. |
Why This Matters
For researchers employing bioconjugation strategies in chemical biology, the presence of a pre-installed 'clickable' handle eliminates a synthetic step and streamlines the creation of molecular probes or targeted conjugates.
- [1] Kuujia. (n.d.). 6-(Ethylamino)spiro[4.5]decan-8-one. CAS: 2138079-17-9. Product Information. View Source
